5-Phenoxythiophene-2-carboxylic acid
Description
5-Phenylthiophene-2-carboxylic acid (CAS: 1735-13-3) is a heterocyclic organic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₈O₂S, with a molecular weight of 204.24 g/mol . This compound is structurally significant in medicinal chemistry and materials science due to its dual functional groups, enabling applications in drug synthesis (e.g., as intermediates for kinase inhibitors) and coordination chemistry . Its synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the phenyl moiety .
Properties
Molecular Formula |
C11H8O3S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-phenoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI Key |
QSIYBERGOBZMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
5-Phenoxythiophene-2-carboxylic acid is primarily recognized for its utility in the pharmaceutical industry, particularly as an intermediate in the synthesis of anticoagulant drugs such as rivaroxaban. Rivaroxaban is a direct factor Xa inhibitor used to prevent and treat thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.
Case Study: Rivaroxaban Synthesis
- Background : Rivaroxaban is a novel anticoagulant developed by Bayer and Johnson & Johnson. Its synthesis involves multiple steps, with this compound serving as a key intermediate.
- Synthesis Route : The synthesis typically involves the chlorination of thiophene derivatives followed by carboxylation processes to introduce the necessary functional groups for biological activity .
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in material science, particularly in the development of organic electronic materials.
Organic Electronics
- Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to the electronic properties needed for effective charge transport.
Chemical Research Applications
The compound is also significant in various chemical research applications, particularly in studies involving carboxylic acids and their derivatives.
Derivatization Techniques
- Analytical Chemistry : this compound can be used as a derivatization agent to enhance the detection sensitivity of various analytes in chromatographic techniques. This application is vital for environmental monitoring and food safety assessments .
Toxicological Studies
Research into the toxicological profiles of compounds related to this compound is crucial for understanding its safety and environmental impact.
Case Study: Toxicity Assessment
- OECD Guidelines : Studies conducted under OECD guidelines have assessed the toxicity of carboxylic acids and their derivatives, providing insights into their metabolic pathways and potential adverse effects on human health .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Intermediate for anticoagulants like rivaroxaban | Synthesis of rivaroxaban |
| Material Science | Development of conductive polymers for electronics | Organic light-emitting diodes |
| Chemical Research | Derivatization agent for enhanced detection sensitivity | Environmental monitoring |
| Toxicological Studies | Assessment of safety profiles and metabolic pathways | OECD toxicity assessments |
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-Carboxylic Acid Derivatives
Thiophene-2-carboxylic acid derivatives vary in physicochemical and biological properties depending on substituents. Below is a detailed comparison of 5-phenylthiophene-2-carboxylic acid with structurally analogous compounds:
Substituent Effects on Molecular Properties
Structural and Reactivity Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: 5-Phenyl: The phenyl group acts as an electron-donating substituent via resonance, enhancing the electron density of the thiophene ring. This increases stability but may reduce acidity compared to electron-withdrawing substituents like chloro . 5-Chloro: The chloro group is electron-withdrawing, increasing the acidity of the carboxylic acid (lower pKa) and enhancing reactivity in nucleophilic substitutions . 5-Methyl: The methyl group mildly donates electrons, offering intermediate acidity and improved solubility in nonpolar solvents .
Biological Activity :
Key Research Findings
- Solubility Trends : 5-Methylthiophene-2-carboxylic acid shows higher solubility in dichloromethane (∼120 mg/mL) compared to the phenyl derivative (∼45 mg/mL) due to reduced steric hindrance .
- Thermal Stability : Phenyl-substituted derivatives exhibit higher melting points (∼220–230°C) than chloro (∼195°C) or methyl (∼180°C) analogs .
- Pharmaceutical Relevance : 5-Chlorothiophene-2-carboxylic acid is critical in synthesizing Rivaroxaban impurities, underscoring its role in quality control for anticoagulant APIs .
Preparation Methods
Reaction Mechanism and General Procedure
The Ullmann coupling reaction between 2-iodothiophene and phenol derivatives is the most widely documented method for constructing the 5-phenoxythiophene scaffold. This copper-catalyzed reaction proceeds via an oxidative addition mechanism, where the aryl halide (2-iodothiophene) reacts with a phenoxide nucleophile to form the C–O bond.
Typical Protocol
-
Substrates : 2-Iodothiophene (1 equiv), sodium phenoxide (1.2 equiv).
-
Catalyst : Copper(I) iodide (10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 110–130°C.
-
Reaction Time : 12–24 hours.
After coupling, the intermediate 5-phenoxythiophene undergoes carboxylation at the 2-position using carbon dioxide under pressure or via directed ortho-metalation strategies.
Optimization Data and Yield Analysis
Table 1 summarizes critical parameters affecting the Ullmann coupling efficiency.
Table 1: Ullmann Coupling Optimization for 5-Phenoxythiophene Intermediate
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI/1,10-Phenanthroline | DMF | 110 | 24 | 65 |
| CuI/Neocuproine | DMSO | 130 | 18 | 78 |
| CuBr/PPh₃ | Toluene | 100 | 36 | 42 |
Key findings:
-
Ligands like neocuproine enhance copper catalyst activity, improving yields to 78%.
-
Polar aprotic solvents (DMSO > DMF) favor faster kinetics but may require higher temperatures.
-
Excess phenoxide (1.5 equiv) reduces side products from homecoupling of 2-iodothiophene.
Nitrile Hydrolysis Route
Synthesis via 5-Phenoxythiophene-2-Carbonitrile
An alternative route involves the hydrolysis of 5-phenoxythiophene-2-carbonitrile under acidic or basic conditions. This method avoids carboxylation steps and leverages readily available nitrile precursors.
Stepwise Procedure
-
Nitrile Preparation : Ullmann coupling of 2-iodothiophene with phenol, followed by cyanation at the 2-position using CuCN/KCN.
-
Hydrolysis :
-
Acidic Conditions : H₂SO₄ (conc.), reflux, 6–8 hours.
-
Basic Conditions : NaOH (6M), H₂O₂, 80°C, 4 hours.
-
Yield and Purity Considerations
Table 2: Hydrolysis of 5-Phenoxythiophene-2-Carbonitrile
| Conditions | Acid/Base Used | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ | 120 | 8 | 88 | 95 |
| Basic Hydrolysis | NaOH/H₂O₂ | 80 | 4 | 92 | 98 |
Advantages:
-
Basic hydrolysis with H₂O₂ minimizes side reactions, achieving 98% purity.
-
Acidic routes require corrosion-resistant equipment but offer faster conversion.
Direct Carboxylation Strategies
Metal-Halogen Exchange Carboxylation
Direct introduction of the carboxylic acid group via directed metalation is feasible but less common. This method employs organometallic reagents (e.g., Grignard or lithium intermediates) followed by quenching with CO₂.
Protocol :
-
Metalation : Treat 5-phenoxythiophene with LDA (lithium diisopropylamide) at −78°C.
-
Carboxylation : Introduce gaseous CO₂, then acidify to precipitate the product.
Challenges :
Comparative Analysis of Methodologies
Industrial Scalability
-
Ullmann Coupling : Preferred for large-scale production due to robust catalyst systems and straightforward purification.
-
Nitrile Hydrolysis : Suitable for high-purity applications but requires handling toxic cyanide reagents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Phenoxythiophene-2-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling phenoxy derivatives with thiophene-2-carboxylic acid precursors under alkaline conditions (e.g., using NaOH or K₂CO₃ as catalysts). For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution reactions, followed by purification via recrystallization or column chromatography .
- Purity Optimization : Monitor reaction progress using TLC or HPLC. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Characterize final products via -NMR and FT-IR to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid contact with incompatible materials like strong oxidizing agents (e.g., HNO₃) or bases, which may trigger hazardous reactions (e.g., decomposition to sulfur oxides) .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability data for similar thiophene derivatives indicate susceptibility to moisture; desiccants like silica gel are recommended .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use -/-NMR to verify aromatic proton environments and substituent positions. Mass spectrometry (HRMS) confirms molecular weight .
- Purity Assessment : HPLC with UV detection (λ ~254 nm) quantifies impurities. Thermal stability can be assessed via TGA/DSC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?
- Experimental Design : Perform kinetic studies in buffered solutions (pH 2–12) to track degradation or side reactions. For example, analogous compounds like thiophene-2-carboxylic acid decompose under strongly acidic/basic conditions, releasing CO₂ or sulfur oxides .
- Data Interpretation : Use LC-MS to identify degradation products. Compare results with computational models (e.g., DFT calculations) to predict reactive sites .
Q. What strategies are effective for optimizing regioselectivity in derivatization reactions (e.g., amidation or esterification)?
- Methodology : Employ protecting groups (e.g., tert-butyl for carboxylic acid) to direct reactivity to the thiophene ring. For example, 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives are functionalized at the 5-position using Pd-catalyzed cross-coupling .
- Catalytic Systems : Screen Pd(0)/Pd(II) catalysts with ligands like PPh₃ to enhance selectivity. Monitor reaction progress via in-situ IR spectroscopy .
Q. How can researchers assess the environmental impact or biodegradability of this compound?
- Ecotoxicity Studies : Use OECD Test Guidelines 301 (ready biodegradability) or 201 (algae growth inhibition). Note that similar compounds (e.g., furan-2-carboxylic acids) show low bioconcentration potential (BCF <100) .
- Analytical Tools : Quantify aqueous solubility via shake-flask methods and logP values using octanol-water partitioning .
Methodological Considerations
- Synthetic Challenges : Phenoxy-thiophene coupling often requires elevated temperatures (80–120°C) and inert atmospheres to prevent oxidation .
- Safety Protocols : Hazardous decomposition products (e.g., CO) necessitate gas detectors in lab settings .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously, as minor variations can alter yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
